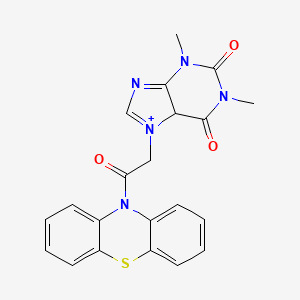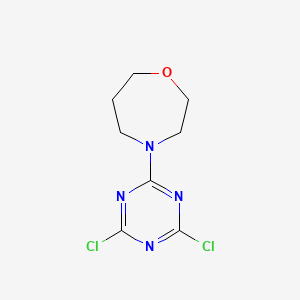
1,3-dimethyl-7-(2-oxo-2-phenothiazin-10-ylethyl)-5H-purin-7-ium-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-7-(2-oxo-2-phenothiazin-10-ylethyl)-5H-purin-7-ium-2,6-dione is a complex organic compound that belongs to the class of purine derivatives
Méthodes De Préparation
The synthesis of 1,3-dimethyl-7-(2-oxo-2-phenothiazin-10-ylethyl)-5H-purin-7-ium-2,6-dione involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Phenothiazine Moiety: The phenothiazine group is introduced through a nucleophilic substitution reaction, where the purine core reacts with a phenothiazine derivative under basic conditions.
Oxidation and Methylation: The final steps involve oxidation to introduce the oxo group and methylation to achieve the desired substitution pattern on the purine ring.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
1,3-dimethyl-7-(2-oxo-2-phenothiazin-10-ylethyl)-5H-purin-7-ium-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of additional oxo groups or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting oxo groups to hydroxyl groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain bonds and formation of smaller fragments.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may have potential as a biochemical probe or tool for studying biological processes, particularly those involving purine metabolism or phenothiazine interactions.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects in treating diseases related to purine metabolism or phenothiazine activity.
Industry: It may find applications in the development of new materials or as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,3-dimethyl-7-(2-oxo-2-phenothiazin-10-ylethyl)-5H-purin-7-ium-2,6-dione is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The purine moiety may interact with enzymes involved in purine metabolism, while the phenothiazine group could interact with various receptors or ion channels. These interactions could lead to modulation of biochemical pathways and physiological effects.
Comparaison Avec Des Composés Similaires
1,3-dimethyl-7-(2-oxo-2-phenothiazin-10-ylethyl)-5H-purin-7-ium-2,6-dione can be compared with other similar compounds, such as:
1,3-dimethylxanthine (Caffeine): Both compounds contain a purine core, but caffeine lacks the phenothiazine moiety, making it less complex and with different biological activities.
Phenothiazine Derivatives: Compounds like chlorpromazine contain the phenothiazine moiety but lack the purine core, leading to different pharmacological properties.
Theophylline: Another purine derivative, theophylline, is structurally similar but does not contain the phenothiazine group, resulting in distinct therapeutic uses.
The uniqueness of this compound lies in its combination of the purine and phenothiazine
Propriétés
Formule moléculaire |
C21H18N5O3S+ |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
1,3-dimethyl-7-(2-oxo-2-phenothiazin-10-ylethyl)-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C21H18N5O3S/c1-23-19-18(20(28)24(2)21(23)29)25(12-22-19)11-17(27)26-13-7-3-5-9-15(13)30-16-10-6-4-8-14(16)26/h3-10,12,18H,11H2,1-2H3/q+1 |
Clé InChI |
XLSVEIONAMAJSB-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=NC=[N+](C2C(=O)N(C1=O)C)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-methoxyphenyl)methyl]-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide](/img/structure/B12345460.png)
![4-Fluoro-2-[5-(2-fluorophenyl)pyrazolidin-3-yl]phenol](/img/structure/B12345462.png)
![(5Z)-3-(3-methoxypropyl)-5-[(3-phenylpyrazolidin-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12345475.png)
![1-[6-[Bis(4-methoxyphenyl)-phenylmethoxymethyl]-4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-5-hydroxyoxan-3-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12345483.png)
![(3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B12345485.png)
![N-[(E)-1H-indol-3-ylmethylideneamino]-5-propan-2-ylpyrazolidine-3-carboxamide](/img/structure/B12345494.png)
![N-(4-cyanophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345495.png)
![2-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B12345501.png)
![9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane](/img/structure/B12345506.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxyacetamide](/img/structure/B12345514.png)
![8-(butan-2-ylamino)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12345516.png)
![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12345526.png)
![Acetamide, N-[3-(methylthio)phenyl]-2-[(9-phenylpyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazin-3-yl)thio]-](/img/structure/B12345530.png)

